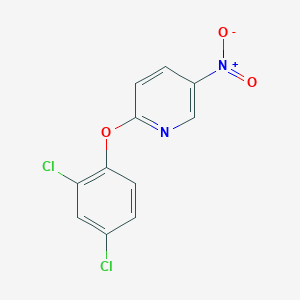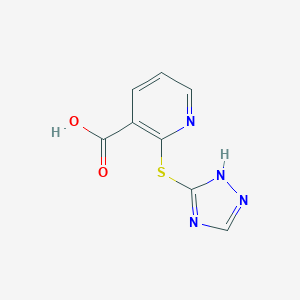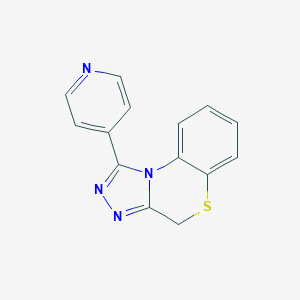
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a range of potential therapeutic applications due to its unique chemical structure and mechanism of action. In
作用机制
The mechanism of action of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific protein targets in the body. This interaction leads to changes in cellular signaling pathways, which can ultimately result in the observed biological effects.
生化和生理效应
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been shown to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biological activities, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and requires a high level of expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One potential direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with specific protein targets in the body could provide insights into its potential therapeutic applications. Another potential direction is to investigate the safety and efficacy of this compound in animal models. This could provide valuable information for the development of potential drug candidates. Finally, future research could focus on the development of new synthesis methods for this compound, which could make it more accessible for use in lab experiments and drug development.
合成方法
The synthesis of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-mercapto benzothiazole and 4-bromo pyridine in the presence of a catalyst. This reaction leads to the formation of the intermediate compound, which is then further reacted with triazole to produce the final product. The synthesis of this compound requires careful attention to detail and a high level of expertise in organic chemistry.
科学研究应用
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
93299-89-9 |
|---|---|
产品名称 |
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine |
分子式 |
C14H10N4S |
分子量 |
266.32 g/mol |
IUPAC 名称 |
1-pyridin-4-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C14H10N4S/c1-2-4-12-11(3-1)18-13(9-19-12)16-17-14(18)10-5-7-15-8-6-10/h1-8H,9H2 |
InChI 键 |
NSEMDSCYNBGKSP-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
规范 SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
溶解度 |
28.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



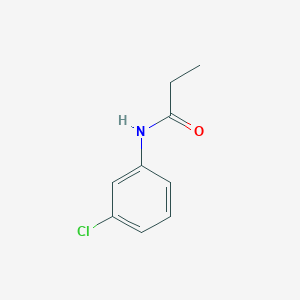
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
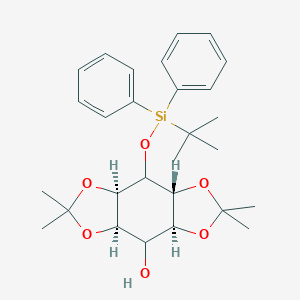

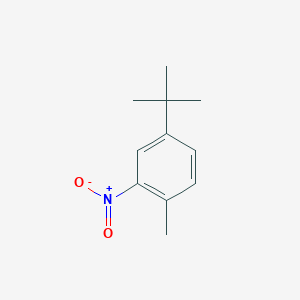
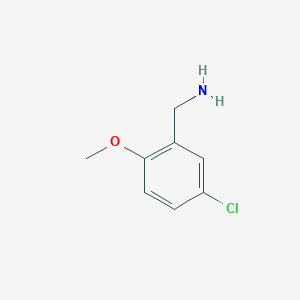
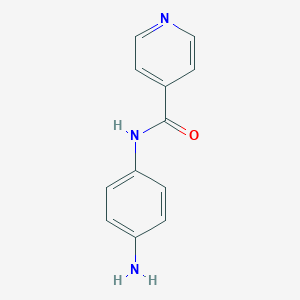
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
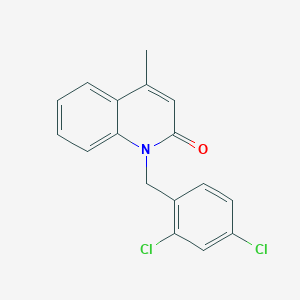
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
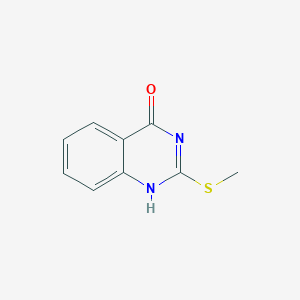
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
